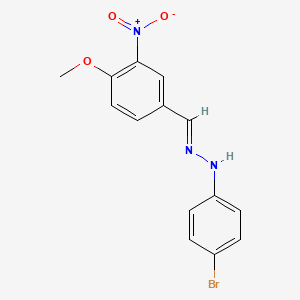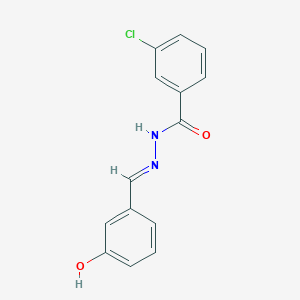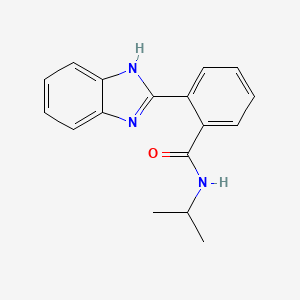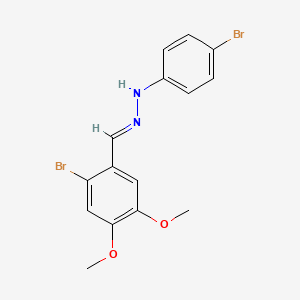
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide
説明
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide, also known as DAPTA, is a small molecule that is used in scientific research for its ability to bind to and block the activity of the chemokine receptor CXCR4. This receptor is involved in a variety of biological processes, including immune cell trafficking, angiogenesis, and cancer metastasis. DAPTA has been synthesized using various methods and has shown potential as a therapeutic agent in preclinical studies.
作用機序
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide binds to the CXCR4 receptor and blocks its activity by preventing the binding of its natural ligand, CXCL12. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of immune cell migration and angiogenesis. It has also been shown to block cancer cell migration and invasion, suggesting potential therapeutic applications in cancer treatment.
実験室実験の利点と制限
One advantage of using 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide in lab experiments is its specificity for the CXCR4 receptor, which allows for precise targeting of this receptor in biological systems. However, one limitation is that 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide may not be as effective in vivo due to its relatively short half-life and potential for rapid clearance.
将来の方向性
There are several potential future directions for research involving 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide, including:
1. Development of more stable analogs with longer half-lives for in vivo use.
2. Investigation of the potential therapeutic applications of CXCR4 antagonists in cancer treatment.
3. Exploration of the role of CXCR4 in other biological processes, such as wound healing and inflammation.
4. Development of new methods for synthesizing 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide and other CXCR4 antagonists.
5. Investigation of the potential of 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide and other CXCR4 antagonists as therapeutic agents for viral infections.
科学的研究の応用
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide is primarily used in scientific research to study the role of CXCR4 in various biological processes. It has been shown to inhibit the migration of immune cells, reduce angiogenesis, and block cancer cell migration and invasion. 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide has also been used in studies investigating the potential of CXCR4 antagonists as therapeutic agents for HIV and other viral infections.
特性
IUPAC Name |
(Z)-2-acetamido-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)20-16(9-12-5-3-2-4-6-12)17(23)21-13-7-8-14(18)15(19)10-13/h2-10H,1H3,(H,20,22)(H,21,23)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLAEAACDBSCZ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol](/img/structure/B3839876.png)



![4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3839914.png)
![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)

![3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole](/img/structure/B3839940.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839956.png)



![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3839986.png)